(2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid
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Overview
Description
(2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid is a chiral azetidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as butan-2-amine and a suitable carboxylic acid derivative.
Cyclization: The key step involves the cyclization of the amine with the carboxylic acid derivative to form the azetidine ring. This can be achieved through various methods, including intramolecular cyclization under acidic or basic conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize cost. These methods often include:
Catalytic Processes: The use of catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving azetidine derivatives.
Industry: Uses in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A simpler azetidine derivative with similar structural features.
Proline: A naturally occurring amino acid with a similar cyclic structure.
Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring, offering a comparison in terms of ring size and reactivity.
Uniqueness
(2S)-1-(Butan-2-yl)azetidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the butan-2-yl group. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
255883-02-4 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S)-1-butan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)9-5-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t6?,7-/m0/s1 |
InChI Key |
OFLVIXDROQMQQM-MLWJPKLSSA-N |
Isomeric SMILES |
CCC(C)N1CC[C@H]1C(=O)O |
Canonical SMILES |
CCC(C)N1CCC1C(=O)O |
Origin of Product |
United States |
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